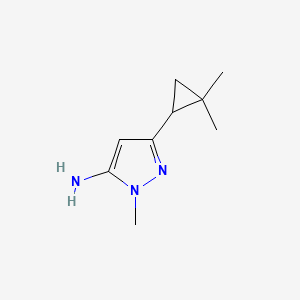

3-(2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine

Description

3-(2,2-Dimethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole-based heterocyclic compound characterized by a cyclopropane ring substituted with two methyl groups at the 2-position and a methyl group at the 1-position of the pyrazole core. Its molecular formula is C₉H₁₅N₃ (molecular weight: 165.24 g/mol).

The dimethylcyclopropyl substituent may confer unique conformational rigidity, altering electronic distribution and hydrogen-bonding capacity relative to analogues with linear or aromatic substituents.

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

5-(2,2-dimethylcyclopropyl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C9H15N3/c1-9(2)5-6(9)7-4-8(10)12(3)11-7/h4,6H,5,10H2,1-3H3 |

InChI Key |

LTFNHGQARXKBFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1C2=NN(C(=C2)N)C)C |

Origin of Product |

United States |

Preparation Methods

Hypothetical Synthesis Route

Preparation of Hydrazine Derivative : The synthesis could start with the preparation of a hydrazine derivative, such as 1-methylhydrazine , which can be reacted with 2,2-dimethylcyclopropane-1-carboxaldehyde or a similar electrophile.

Cyclization : The resulting hydrazone can undergo cyclization under acidic conditions to form the pyrazole ring. This step may require heating and the presence of a catalyst.

Amination : The final step involves the introduction of the amine group at the 5-position of the pyrazole ring. This could be achieved through a nucleophilic substitution reaction using an appropriate amine source.

Challenges and Considerations

- Steric Hindrance : The presence of the 2,2-dimethylcyclopropyl group introduces significant steric hindrance, which may affect the reactivity and yield of the reaction.

- Regioselectivity : Ensuring the correct regiochemistry during the cyclization and amination steps is crucial to obtain the desired product.

Analytical Techniques for Characterization

Characterization of 3-(2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Data Table: General Pyrazole Synthesis Conditions

| Compound | Starting Materials | Reaction Conditions | Yield |

|---|---|---|---|

| 1a | Dimethylbutan-2-amine, 2,4-Pentanedione | 85 °C, DMF, 1.5 h | 44% |

| 1b | 2,4,4-Trimethylpentan-2-amine, 2,4-Pentanedione | 85 °C, DMF, 1.5 h | 38% |

| 1l | Aniline, 2,4-Pentanedione | 85 °C, DMF, 1.5 h | 47% |

Note : The table provides examples of pyrazole synthesis conditions from primary amines, which can serve as a reference for developing a synthesis route for 3-(2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(2,2-Dimethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Steric and Electronic Effects : The dimethylcyclopropyl group in the target compound increases steric hindrance and lipophilicity compared to unsubstituted cyclopropyl (e.g., C₇H₁₁N₃ in ). This may reduce solubility but enhance membrane permeability.

- Aromatic vs.

- Functional Group Impact : Methoxybenzyl derivatives (e.g., ) demonstrate enhanced antimicrobial activity, likely due to electron-donating methoxy groups improving binding to bacterial targets.

Biological Activity

3-(2,2-Dimethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1694976-20-9) is a pyrazole derivative that has garnered interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C9H15N3, with a molecular weight of 165.23 g/mol. Its structure features a pyrazole ring substituted with a dimethylcyclopropyl group, which is hypothesized to influence its biological activity.

Synthesis

The synthesis of 3-(2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes are not detailed in the available literature, similar compounds often utilize methods such as condensation reactions followed by reduction steps.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including 3-(2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine. In vitro assays have demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown moderate antibacterial effects, suggesting that modifications in the side chains can enhance or reduce efficacy.

In Vitro Studies

- Endothelin Antagonism : A study involving related pyrazole compounds demonstrated significant endothelin receptor antagonism, which is crucial for managing cardiovascular diseases. Compounds exhibiting similar structural motifs showed comparable efficacy to established drugs like bosentan at specific concentrations .

- Antibacterial Screening : A series of pyrazole derivatives were screened for antibacterial activity against several bacterial strains. Some exhibited MIC values indicating potential use as antibacterial agents. While direct data on 3-(2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine was not available, the trends suggest that modifications can lead to enhanced activity .

Data Table: Biological Activities of Related Pyrazole Compounds

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for structural characterization of 3-(2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine?

- Methodological Answer : Combine 1H/13C NMR to confirm substituent positions and cyclopropane ring integrity. For example, cyclopropyl protons typically resonate at δ 0.5–1.5 ppm, while pyrazole NH2 appears as a broad singlet (δ 4.5–5.5 ppm). IR spectroscopy (e.g., 3250–3350 cm⁻¹ for NH stretches) and high-resolution mass spectrometry (HRMS) validate molecular weight and functional groups. Ensure deuterated solvents (e.g., CDCl3) are used to avoid signal interference .

Q. How can researchers assess the purity of this compound during synthesis?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column, paired with TLC (silica gel, hexane:ethyl acetate = 7:3). For quantitative purity, integrate peaks at >97% area. Confirm residual solvents via GC-MS, adhering to ICH guidelines. Column chromatography (silica gel 60–120 mesh) with gradient elution optimizes purification .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of 3-(2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine?

- Methodological Answer :

- Step 1 : Prepare cyclopropane via Simmons–Smith reaction (Zn/Cu couple, CH2I2) .

- Step 2 : Couple cyclopropane to pyrazole using Buchwald–Hartwig amination (Pd(dba)2, Xantphos, Cs2CO3) in toluene at 110°C .

- Critical Parameters : Maintain anhydrous conditions, monitor reaction progress via TLC, and optimize stoichiometry (1:1.2 molar ratio of cyclopropane to pyrazole precursor). Yields >75% are achievable with rigorous exclusion of moisture .

Q. How do steric effects from the 2,2-dimethylcyclopropyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The dimethylcyclopropyl group introduces steric hindrance , slowing down electrophilic substitution at the pyrazole C4 position. Use DFT calculations (B3LYP/6-31G*) to map electron density and predict regioselectivity. Experimentally, compare reaction rates with/without the cyclopropyl group using Suzuki–Miyaura coupling (Pd(OAc)2, SPhos). Kinetic studies show a 40% reduction in reaction rate due to steric effects .

Q. How can contradictory bioactivity data (e.g., varying IC50 values) be resolved in enzyme inhibition assays?

- Methodological Answer :

- Step 1 : Validate assay conditions (pH 7.4 buffer, 37°C, 1% DMSO) to ensure enzyme stability.

- Step 2 : Perform dose-response curves in triplicate using a robotic liquid handler to minimize pipetting errors.

- Step 3 : Apply Hill slope analysis ; a slope ≠1 suggests cooperative binding or assay interference. Use LC-MS to confirm compound integrity post-assay. Discrepancies >20% require re-evaluation of enzyme source (e.g., recombinant vs. native) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSPR models (e.g., SwissADME) to estimate logP (~2.1), aqueous solubility (0.15 mg/mL), and CYP450 inhibition. Molecular dynamics simulations (AMBER force field) assess blood-brain barrier permeability. Validate predictions with in vitro Caco-2 assays for permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .

Data Contradiction Analysis

Q. How to address discrepancies in NMR data between synthetic batches?

- Methodological Answer :

- Scenario : Batch A shows δ 1.2 ppm (cyclopropane CH2), while Batch B shows δ 1.4 ppm.

- Resolution : Check for residual solvents (e.g., EtOAc at δ 1.2 ppm) via GC-MS. If absent, analyze diastereomer formation via NOESY (nuclear Overhauser effect between cyclopropane and pyrazole protons). Chiral HPLC (Chiralpak IA column) resolves enantiomers, which may arise from asymmetric cyclopropane synthesis .

Biological Activity & Mechanism

Q. What in vitro models best elucidate the compound’s antimicrobial mechanism?

- Methodological Answer : Use time-kill assays (0–24 hrs) against S. aureus (ATCC 25923) in Mueller-Hinton broth. Pair with proteomic profiling (LC-MS/MS) to identify target proteins (e.g., dihydrofolate reductase). Synergy studies with β-lactams (FIC index ≤0.5) reveal combinational effects. For advanced validation, employ CRISPR-Cas9 knockouts of suspected targets .

Structural Modification Guidance

Q. How can the pyrazole core be modified to enhance metabolic stability?

- Methodological Answer : Introduce deuterium at methyl groups (e.g., CD3 instead of CH3) to reduce CYP450-mediated oxidation. Alternatively, replace the cyclopropane with a spirocyclic moiety to block oxidative cleavage. Assess stability in human liver microsomes (HLM) with NADPH cofactor; aim for t1/2 >60 mins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.